[2-(hydroxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate

Lipophilicity CNS penetration Blood-brain barrier

[2-(Hydroxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate (CAS 25384-47-8) is a monocarbamate ester of 2-sec-butyl-2-methyl-1,3-propanediol bearing an N-isopropyl substituent on the carbamate nitrogen. Its molecular formula is C₁₂H₂₅NO₃ with a molecular weight of 231.33 g/mol.

Molecular Formula C12H25NO3
Molecular Weight 231.33 g/mol
CAS No. 25384-47-8
Cat. No. B14698194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(hydroxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate
CAS25384-47-8
Molecular FormulaC12H25NO3
Molecular Weight231.33 g/mol
Structural Identifiers
SMILESCCC(C)C(C)(CO)COC(=O)NC(C)C
InChIInChI=1S/C12H25NO3/c1-6-10(4)12(5,7-14)8-16-11(15)13-9(2)3/h9-10,14H,6-8H2,1-5H3,(H,13,15)
InChIKeyVBLCEXPSCQTKLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2-(Hydroxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate (CAS 25384-47-8): Procurement-Relevant Identity and Structural Class


[2-(Hydroxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate (CAS 25384-47-8) is a monocarbamate ester of 2-sec-butyl-2-methyl-1,3-propanediol bearing an N-isopropyl substituent on the carbamate nitrogen. Its molecular formula is C₁₂H₂₅NO₃ with a molecular weight of 231.33 g/mol . The compound belongs to the 2,2-disubstituted-1,3-propanediol carbamate class that includes the clinically established agents meprobamate, carisoprodol, and mebutamate, as well as the investigational agent nisobamate (W-1015) [1]. It is distinguished from these analogs by its monocarbamate (rather than dicarbamate) structure bearing a single N-isopropylcarbamate ester at one terminus and a free primary hydroxymethyl group at the other [2]. The compound is catalogued under the systematic name Carbamic acid, N-(1-methylethyl)-, 2-(hydroxymethyl)-2,3-dimethylpentyl ester and also identified as 1,3-Propanediol, 2-sec-butyl-2-methyl-, mono(isopropylcarbamate) (8CI) [2].

Why [2-(Hydroxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate Cannot Be Interchanged with Meprobamate, Carisoprodol, or Nisobamate in Research and Industrial Applications


Within the 2,2-disubstituted-1,3-propanediol carbamate family, monocarbamates and dicarbamates exhibit fundamentally different pharmacological profiles that preclude generic substitution. US Patent 3,812,263 explicitly teaches that an equal dosage of monocarbamates produces a deeper narcosis effect in mammals than an equal dosage of the corresponding dicarbamates, and that mixtures of mono- and dicarbamates yield synergistic rather than merely additive effects [1]. This is corroborated by structure-activity relationship studies demonstrating that monocarbamates generally exhibit greater acute pharmacological intensity but shorter duration of action compared with their dicarbamate counterparts [2]. Additionally, the target compound possesses a 2,3-dimethylpentyl backbone with a sec-butyl substituent that introduces a chiral center at C3, a structural feature absent in the simpler 2-methyl-2-propyl backbone of carisoprodol and meprobamate . Consequently, interchange with any close analog — whether a dicarbamate sharing the same backbone (nisobamate, mebutamate) or a monocarbamate with a different backbone (carisoprodol impurity A, CAS 25462-17-3) — would alter lipophilicity, hydrogen-bonding capacity, metabolic stability, and pharmacological time course in ways that undermine experimental reproducibility and specification compliance.

[2-(Hydroxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate: Quantitative Comparator Evidence for Differentiated Scientific Selection


LogP Differentiation: +1.32 Log Units Higher Lipophilicity Than Meprobamate, +0.31 vs. Carisoprodol

The target compound (CAS 25384-47-8) exhibits an ACD/LogP of 2.46 (estimated Log Kow 2.65 by KOWWIN), which exceeds that of the closest dicarbamate therapeutic analogs. Compared with meprobamate (ACD/LogP 1.14), the target is +1.32 log units more lipophilic; compared with carisoprodol (LogP ~2.15 by ACD/Labs), the target is +0.31 log units more lipophilic . Among identically-backboned analogs, nisobamate (the dicarbamate, ACD/LogP 2.50) is approximately equipotent in lipophilicity, but differs substantially in polar surface area and hydrogen-bonding capacity (see Evidence Items 2 and 3) .

Lipophilicity CNS penetration Blood-brain barrier Partition coefficient

Polar Surface Area: 32–48 Ų Lower Than Nisobamate and Meprobamate, Predicting Superior Membrane Permeability

The topological polar surface area (PSA) of the target compound is 59 Ų, substantially lower than that of the most structurally proximal dicarbamate, nisobamate (PSA = 91 Ų, Δ = −32 Ų), and the classic anxiolytic meprobamate (PSA = 107 Ų, Δ = −48 Ų) . PSA values below 60–70 Ų are empirically correlated with favorable passive blood-brain barrier penetration, whereas values above 90 Ų are associated with reduced CNS entry [1]. The target compound's PSA of 59 Ų places it in the optimal range for CNS penetration, in contrast to both nisobamate and meprobamate, which exceed the 90 Ų threshold.

Polar surface area Membrane permeability CNS drug design Physicochemical property

Hydrogen Bond Donor Count: One Fewer HBD Than Nisobamate, Two Fewer Than Meprobamate

Hydrogen bond donor (HBD) count is inversely correlated with passive membrane permeability. The target compound possesses 2 HBDs (one carbamate NH, one primary alcohol OH), compared with 3 HBDs for nisobamate (two carbamate NHs, one additional from the unsubstituted carbamate) and 4 HBDs for meprobamate (four carbamate NH protons across two unsubstituted carbamate groups) . The reduction of 1 HBD relative to nisobamate and 2 HBDs relative to meprobamate corresponds to lower desolvation energy required for membrane partitioning, consistent with the compound's higher LogP and lower PSA.

Hydrogen bonding Passive diffusion Drug-likeness Physicochemical property

Monocarbamate Pharmacodynamics: Deeper Narcosis at Equal Dose Versus Dicarbamates (Class-Level Evidence from US Patent 3,812,263)

US Patent 3,812,263 explicitly states: 'Although an equal dosage of the monocarbamates manifests a deeper narcosis effect in mammals than an equal dosage of the dicarbamates, compositions of this invention of the same dosage comprising a mixture of dicarbamates and monocarbamates would produce a narcosis effect greater than that which would be effected by the monocarbamate alone' [1]. This establishes that monocarbamates as a class — which includes the target compound by virtue of its single N-isopropylcarbamate ester with a free hydroxyl — produce greater acute CNS-depressant effect intensity at matched doses than their corresponding dicarbamates.

Monocarbamate Narcosis Pharmacodynamics CNS depression

Pharmacokinetic Duration Differentiation: Monocarbamates Exhibit Greater Intensity but Shorter Duration Than Dicarbamates

Structure-activity relationship studies on 2,2-disubstituted-1,3-propanediol carbamates have demonstrated that 'most monocarbamates had an action of somewhat greater intensity but of equally short durations as the parent compounds. Most dicarbamates were longer acting and had a stronger anticonvulsant action than the corresponding diols' [1]. This pharmacokinetic divergence — greater acute intensity but shorter duration for monocarbamates vs. prolonged duration for dicarbamates — is corroborated by the comprehensive SAR study of Ludwig, Powell, and Berger (1969), which reported muscle paralyzing activity, anticonvulsant activity, and toxicity data across a series of mono- and dicarbamate congeners [2].

Pharmacokinetics Duration of action Anticonvulsant Carbamate pharmacology

Backbone Chiral Center: C3 Asymmetric Carbon Absent in Carisoprodol, Meprobamate, and Their Monocarbamate Impurities

The target compound features a 2,3-dimethylpentyl backbone (systematic name reflected in 1,3-Propanediol, 2-sec-butyl-2-methyl-, mono(isopropylcarbamate) 8CI nomenclature) . The sec-butyl group at the C2 position of the propanediol backbone introduces a chiral center at C3 of the pentyl chain (carbon bearing methyl + ethyl + H + adjacent carbon), which is absent in the 2-methyl-2-propyl backbone of carisoprodol, meprobamate, and carisoprodol impurity A (CAS 25462-17-3) [1][2]. This chirality yields a pair of enantiomers with potential for stereospecific pharmacological activity. The 2,3-dimethylpentyl backbone is shared with nisobamate (CAS 25269-04-9) and mebutamate (CAS 64-55-1), but the target is the only monocarbamate member of this specific backbone series [3].

Chirality Stereochemistry Enantiomer Structural differentiation

[2-(Hydroxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate: Evidence-Backed Research and Industrial Application Scenarios


CNS Drug Discovery: Lead Compound with Optimized PSA and Lipophilicity for Blood-Brain Barrier Penetration

The target compound's PSA of 59 Ų — 32 Ų lower than nisobamate and 48 Ų lower than meprobamate — combined with a LogP of 2.46 positions it within the empirically validated favorable range for CNS penetration (PSA < 60–70 Ų, LogP 1–4) [1]. In CNS drug discovery programs screening carbamate scaffolds, this compound provides a starting point with physicochemical properties already aligned with blood-brain barrier penetration criteria, unlike its dicarbamate comparators which exceed PSA thresholds typically associated with restricted CNS entry. The free hydroxymethyl group further offers a synthetic handle for late-stage functionalization without disrupting the favorable PSA value.

Pharmacological Tool Compound for Investigating Monocarbamate vs. Dicarbamate Pharmacodynamics

US Patent 3,812,263 establishes that monocarbamates produce deeper narcosis at equal doses than dicarbamates, with synergistic effects observed when combined [1]. The target compound is uniquely positioned as the monocarbamate member of the 2,3-dimethylpentyl backbone series — sharing this backbone with the dicarbamates nisobamate and mebutamate — enabling controlled, backbone-matched comparisons of mono- vs. dicarbamate pharmacology. This makes it an essential tool for academic and industrial laboratories dissecting the pharmacodynamic contributions of carbamoylation state independent of backbone structure.

Synthetic Intermediate for Nisobamate (W-1015) and Related 2,3-Dimethylpentyl Dicarbamates

The free primary hydroxymethyl group in the target compound provides a direct carbamoylation site for conversion to nisobamate (CAS 25269-04-9, the corresponding isopropylcarbamate-carbamate(ester) dicarbamate) via reaction with an activated carbamoylating agent [1]. This synthetic pathway is structurally analogous to the established conversion of carisoprodol impurity A (CAS 25462-17-3, monocarbamate) to carisoprodol (CAS 78-44-4, dicarbamate) . For chemical suppliers and pharmaceutical development programs requiring access to nisobamate or novel N-substituted dicarbamate derivatives bearing the 2,3-dimethylpentyl backbone, this compound serves as the critical penultimate intermediate.

Chiral Chromatography Method Development and Enantiomeric Resolution Studies

The presence of a chiral center at C3 of the 2,3-dimethylpentyl backbone — a structural feature absent in the 2-methyl-2-propyl series (carisoprodol, meprobamate, and related impurities) — creates a requirement for enantiomeric resolution in analytical quality control [1]. This compound is thus uniquely valuable as a reference standard for developing and validating chiral HPLC or SFC methods targeting carbamate enantiomers with the 2,3-dimethylpentyl scaffold. Its well-characterized physicochemical properties (LogP 2.46, PSA 59 Ų, MW 231.33) provide reliable inputs for method development parameter optimization.

Quote Request

Request a Quote for [2-(hydroxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.